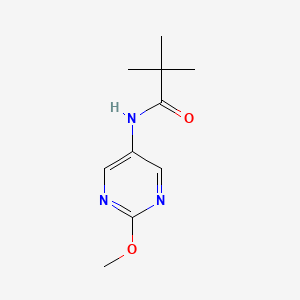

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-methoxypyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Reactants: 2-methoxypyrimidine, pivaloyl chloride, triethylamine

Solvent: Anhydrous dichloromethane

Temperature: Room temperature

Reaction Time: Several hours

The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.

化学反応の分析

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield N-(2-hydroxypyrimidin-5-yl)pivalamide, while reduction of the pyrimidine ring can yield a dihydropyrimidine derivative.

科学的研究の応用

Pharmacological Applications

1.1. NRF2 Pathway Modulation

One of the significant applications of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is its potential role as an activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Research indicates that compounds that activate NRF2 can be beneficial in treating various conditions associated with oxidative stress, including:

- Chronic Obstructive Pulmonary Disease (COPD) : Studies suggest that NRF2 activators can restore phagocytic function in pulmonary macrophages from COPD patients, potentially reducing exacerbations caused by lung infections .

- Cardiovascular Diseases : Activation of the NRF2 pathway has shown promise in protecting against cardiac injuries and improving outcomes in models of heart failure and ischemia/reperfusion injury .

- Neurodegenerative Diseases : There is emerging evidence supporting the use of NRF2 activators for neuroprotection in diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties

2.1. Inhibition of Tumor Growth

This compound has been evaluated for its anticancer properties. Preclinical studies have indicated that this compound may inhibit tumor growth through several mechanisms:

- Induction of Apoptosis : Case studies have demonstrated that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Inhibition of Angiogenesis : The compound may also inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect has been noted in various cancer models, including ovarian cancer xenografts .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vivo studies have shown that it can significantly reduce levels of pro-inflammatory cytokines in models of inflammatory diseases such as arthritis . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Data Tables and Case Studies

| Application Area | Mechanism of Action | Relevant Studies |

|---|---|---|

| NRF2 Pathway Activation | Modulates oxidative stress response | Boutten A., et al., 2011; Cho H.Y., et al., 2015 |

| Anticancer Activity | Induces apoptosis; inhibits angiogenesis | Various preclinical studies on cancer cell lines |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | In vivo studies on mouse models |

作用機序

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

N-(2-methoxypyridin-3-yl)pivalamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

N-(2-bromo-5-methoxypyridin-3-yl)pivalamide: Contains a bromine atom, which can influence its reactivity and biological activity.

N-(5-methylpyridin-2-yl)pivalamide: Contains a methyl group, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules.

生物活性

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of specific signaling pathways. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound this compound is primarily associated with the inhibition of phosphoinositide 3-kinase (PI3K) activity. PI3K plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in many cancers, making it a significant target for therapeutic intervention.

Key Pathways Involved

- PI3K/Akt Pathway : The PI3K pathway is vital for cellular signaling related to growth and survival. Inhibition of PI3K leads to decreased Akt activation, which subsequently affects downstream signaling cascades involved in cell cycle regulation and apoptosis .

- Cell Cycle Regulation : By modulating the activity of PI3K, N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can influence cell cycle progression, potentially leading to reduced tumor growth in hyperproliferative disorders such as cancer .

Biological Activity Data

Research indicates that compounds similar to this compound exhibit significant biological activities. Below is a summary of relevant findings:

Case Studies

- In Vitro Studies : In vitro studies have shown that N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide significantly reduces cell viability in various cancer cell lines by inhibiting the PI3K/Akt pathway. These studies utilized assays such as MTT and LDH leakage to assess cell viability and cytotoxicity.

- In Vivo Models : Animal studies reported that administration of the compound led to a marked reduction in tumor growth rates compared to control groups. The mechanism was attributed to the compound's ability to downregulate key proteins involved in the PI3K/Akt signaling pathway .

特性

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)8(14)13-7-5-11-9(15-4)12-6-7/h5-6H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKNSYNOVWPTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=C(N=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。